ethyl(RS)-2-oxo-3-phenylbutyrate ethyl(RS)-2-oxo-3-phenylbutyrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13962866
InChI: InChI=1S/C12H14O3/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
SMILES:
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

ethyl(RS)-2-oxo-3-phenylbutyrate

CAS No.:

Cat. No.: VC13962866

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

ethyl(RS)-2-oxo-3-phenylbutyrate -

Specification

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name ethyl 2-oxo-3-phenylbutanoate
Standard InChI InChI=1S/C12H14O3/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Standard InChI Key DKWAALUXJAKCRQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)C(C)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ethyl(RS)-2-oxo-3-phenylbutyrate, systematically named ethyl 2-oxo-3-phenylbutanoate, belongs to the class of α-ketoesters. Its IUPAC name, ethyl 2-oxo-3-phenylbutanoate, reflects the esterified ethyl group at the carboxylate position, a ketone at the second carbon, and a phenyl substituent at the third carbon . The "RS" designation indicates the racemic nature of the compound, which lacks stereochemical purity. Synonyms include SCHEMBL7636543 and ethyl (RS)-2-oxo-3-phenylbutyrate, with a CAS registry number of 64920-29-2 .

Table 1: Key Identifiers of Ethyl(RS)-2-Oxo-3-Phenylbutyrate

PropertyValueReferences
Molecular FormulaC12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3
Molecular Weight206.24 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point309.0 ± 0.0 °C
Flash Point140.0 ± 19.2 °C
SMILESCCOC(=O)C(=O)C(C)C1=CC=CC=C1

Structural and Stereochemical Features

The compound’s structure comprises a butyrate backbone with a ketone group at C2 and a phenyl group at C3. The ethyl ester at C1 enhances solubility in organic solvents such as ethyl acetate and dichloromethane . The absence of stereochemical resolution in the racemic form limits its direct pharmaceutical use but makes it a substrate for enantioselective reductions. X-ray crystallography and NMR studies confirm the planar geometry of the ketone and the torsional flexibility of the ethyl ester .

Synthesis and Production Methods

Biocatalytic Asymmetric Reduction

Recent advances prioritize biocatalytic methods to produce enantiomerically pure derivatives. Candida krusei SW2026 has emerged as a high-performing strain, reducing ethyl(RS)-2-oxo-3-phenylbutyrate to (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) with 99.7% ee and 95.1% yield at substrate concentrations of 2.5 g/L . Optimized conditions (30°C, pH 6.6, 5% glucose) enhance cofactor regeneration, while fed-batch strategies mitigate substrate inhibition at higher concentrations (20 g/L) .

Table 2: Comparative Performance of Biocatalytic Systems

BiocatalystSubstrate (g/L)ee (%)Yield (%)Productivity (g/L/h)Reference
Candida krusei SW20262097.482.01.04
Escherichia coli (IolS/GDH)620>999525.8
Candida boidinii4.199920.27

Recombinant E. coli coexpressing iolS (carbonyl reductase) and gdh (glucose dehydrogenase) achieves remarkable space-time yields of 25.8 g/L/h, enabling industrial-scale production . Aqueous-organic biphasic systems (e.g., water/dibutyl phthalate) further improve substrate tolerance, increasing product concentrations to 16.6 g/L compared to 9.2 g/L in monophasic systems .

Pharmaceutical and Industrial Applications

ACE Inhibitor Synthesis

(R)-HPBE, the reduced form of ethyl(RS)-2-oxo-3-phenylbutyrate, is a key intermediate in ACE inhibitors such as enalapril, benazepril, and ramipril . These drugs treat hypertension by inhibiting the conversion of angiotensin I to angiotensin II. The biocatalytic route’s enantioselectivity (>99% ee) eliminates the need for chiral resolution, reducing production costs by 30–40% compared to kinetic resolution methods .

Specialty Chemical Manufacturing

The compound’s ketone group participates in aldol condensations and Strecker reactions, forming β-amino alcohols and heterocyclic compounds. For instance, reaction with hydroxylamine yields oxime derivatives used as corrosion inhibitors .

Analytical Characterization

Chromatographic Methods

Gas chromatography (GC) with chiral columns (e.g., Chiralcel OD-H) resolves enantiomers, while HPLC using C18 columns quantifies purity . For example, GC analysis of (R)-HPBE shows retention times of 11.2 min (S-enantiomer) and 17.7 min (R-enantiomer) .

Spectroscopic Data

  • 1H^1 \text{H} NMR (CDCl3_3): δ 1.28 (t, 3H, OCH2_2CH3_3), 4.15–4.23 (m, 3H, OCH2_2), 7.18–7.30 (m, 5H, Ar-H) .

  • IR (cm1^{-1}): 1745 (C=O ester), 1710 (C=O ketone), 1600 (C=C aromatic) .

Recent Research and Future Directions

Current studies focus on immobilized enzymes and continuous bioreactors to enhance process efficiency. For example, covalent bonding of Candida parapsilosis reductase to silica nanoparticles improves catalyst reusability by 15 cycles without activity loss . Computational enzyme engineering also aims to alter substrate specificity for broader application in chiral synthesis .

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